Flavianic acid dihydrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Flavianic acid dihydrate is typically synthesized through the sulfonation and nitration of α-naphthol . The process involves the following steps:
Sulfonation: α-naphthol is dissolved in 25% fuming sulfuric acid and reacted at 125°C for 1 hour.
Nitration: The sulfonated product is then mixed with crushed ice and filtered. The filtrate is treated with concentrated nitric acid and heated at 50°C for 1.5 hours.
Recrystallization: The reaction mixture is allowed to stand at room temperature for 12 hours, filtered, and recrystallized with dilute hydrochloric acid to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
Flavianic acid dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its nitro groups.
Substitution: The compound can participate in substitution reactions, particularly involving its sulfonic acid group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Reagents like halogens or other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Flavianic acid dihydrate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of flavianic acid dihydrate involves its interaction with various molecular targets and pathways. It can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in analytical chemistry for the detection and quantification of specific metal ions .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Similar in structure but lacks the sulfonic acid group.
1-Naphthol-4-sulfonic acid: Similar in having a naphthol and sulfonic acid group but lacks the nitro groups.
5-Nitro-1-naphthol: Contains a nitro group and naphthol but lacks the sulfonic acid group.
Uniqueness
Flavianic acid dihydrate is unique due to its combination of nitro, hydroxyl, and sulfonic acid groups, which confer specific chemical reactivity and selectivity, especially in metal ion detection and organic synthesis .
Properties
IUPAC Name |
8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid;dihydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O8S.2H2O/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17;;/h1-4,13H,(H,18,19,20);2*1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFZAQGXVYXOLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O.O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O10S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018503 | |
Record name | 8-Hydroxy-5,7-dinitronaphthalene-2-sulfonic acid dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201018503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071679-18-9 | |
Record name | 8-Hydroxy-5,7-dinitronaphthalene-2-sulfonic acid dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201018503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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